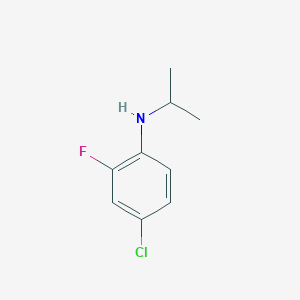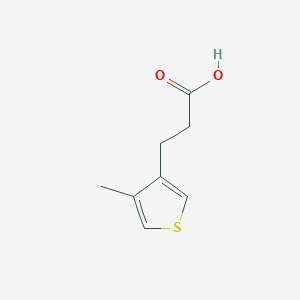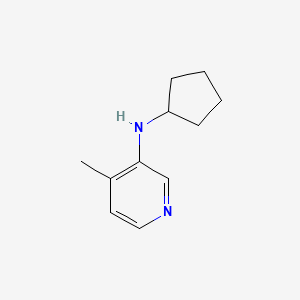![molecular formula C10H18O B13315680 {Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
{Spiro[4.4]nonan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Spiro[44]nonan-1-yl}methanol is a spirocyclic compound with the molecular formula C₁₀H₁₈O It features a spiro[44]nonane core structure, which consists of two cyclohexane rings fused at a single carbon atom, and a methanol group attached to the spiro carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.4]nonan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of di[aryl(hetaryl)methyl] malonic acids, which undergo P₂O₅-promoted cyclization to form fused spiro[4.4]nonane-1,6-diones . Another approach includes the preparation of optically active spiro[4.4]nonane derivatives through synthetic methods that establish the absolute configuration of each enantiomer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
{Spiro[4.4]nonan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield spiro[4.4]nonane-1-carboxylic acid, while reduction can produce spiro[4.4]nonane-1-ol.
科学的研究の応用
{Spiro[4.4]nonan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research into spirocyclic compounds often explores their potential as therapeutic agents due to their stability and bioactivity.
Industry: This compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of {Spiro[4.4]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, spirocyclic quaternary ammoniums derived from similar structures have shown significant affinity for nicotinic acetylcholine receptors (nAChRs), indicating potential analgesic effects . The compound’s effects are mediated through binding to these receptors, influencing neurotransmission and pain perception.
類似化合物との比較
Similar Compounds
Spiro[4.4]nonane: A simpler spirocyclic compound without the methanol group.
Spiro[4.5]decane: Features a larger ring system with different chemical properties.
Spiroketals: Compounds with spirocyclic ketal structures, often found in natural products.
Uniqueness
{Spiro[4.4]nonan-1-yl}methanol is unique due to its specific spiro[4.4]nonane core and the presence of a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
spiro[4.4]nonan-4-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9,11H,1-8H2 |
InChIキー |
LEOFSZGHTWYFGT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CCCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
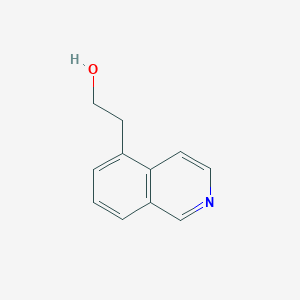
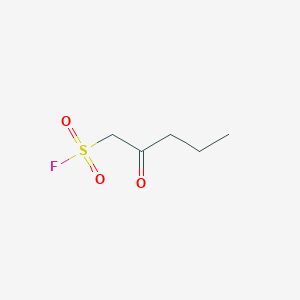
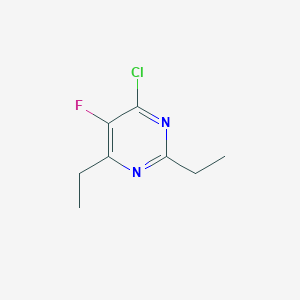
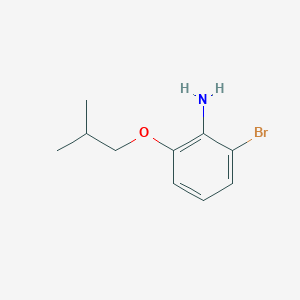
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
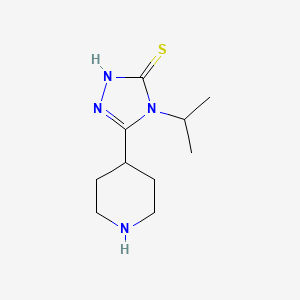
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
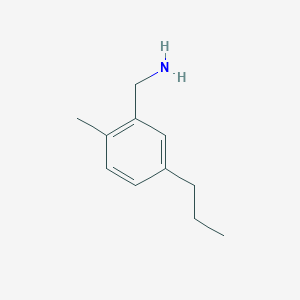
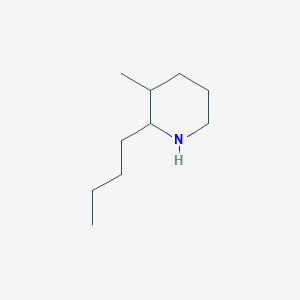
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
